molecular formula C10H10Br2O2 B1586828 Methyl 3,4-bis(bromomethyl)benzoate CAS No. 20896-23-5

Methyl 3,4-bis(bromomethyl)benzoate

Cat. No. B1586828
CAS RN: 20896-23-5
M. Wt: 321.99 g/mol
InChI Key: PZOQMRZOUBBQFO-UHFFFAOYSA-N
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Patent
US08653084B2

Procedure details

Benzylamine (3.21 g, 30.0 mmol) in anhydrous tetrahydrofuran (25 ml) was added to a stirred mixture of methyl 3,4-bis-(bromomethyl)benzoate (9.66 g, 30.0 mmol) (obtained from Fluorochem) and triethylamine (9 ml, 64.7 mmol) in anhydrous tetrahydrofuran (50 ml) and the resulting mixture was stirred at room temperature for 3 hours. The solvent was removed in vacuo at 40° C. and the residue partitioned between ethyl acetate (100 ml) and water (100 ml). The organic layer was washed with a further portion of water (100 ml), separated and the solvent removed in vacuo at 40° C. to afford methyl 2-benzyl-2,3-dihydro-1H-isoindole-5-carboxylate as a pale orange solid that was used immediately without further purification as described below. 1H NMR (DMSO-d6) 7.82 (2H, m), 7.40-7.25 (6H, m), 3.90 (3H, s), 3.88 (2H, s), 3.84 (4H, s). MS: [M+H]+ 268.
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
9.66 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH2:10][C:11]1[CH:12]=[C:13]([CH:18]=[CH:19][C:20]=1[CH2:21]Br)[C:14]([O:16][CH3:17])=[O:15].C(N(CC)CC)C>O1CCCC1>[CH2:1]([N:8]1[CH2:10][C:11]2[C:20](=[CH:19][CH:18]=[C:13]([C:14]([O:16][CH3:17])=[O:15])[CH:12]=2)[CH2:21]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.21 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
9.66 g
Type
reactant
Smiles
BrCC=1C=C(C(=O)OC)C=CC1CBr
Name
Quantity
9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo at 40° C.
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (100 ml) and water (100 ml)
WASH
Type
WASH
Details
The organic layer was washed with a further portion of water (100 ml)
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2=CC=C(C=C2C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.